Cas no 2229523-48-0 (3-oxo-1-2-(trifluoromethyl)pyridin-3-ylcyclobutane-1-carbonitrile)

3-oxo-1-2-(trifluoromethyl)pyridin-3-ylcyclobutane-1-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 3-oxo-1-2-(trifluoromethyl)pyridin-3-ylcyclobutane-1-carbonitrile
- EN300-1960899
- 2229523-48-0
- 3-oxo-1-[2-(trifluoromethyl)pyridin-3-yl]cyclobutane-1-carbonitrile
-
- インチ: 1S/C11H7F3N2O/c12-11(13,14)9-8(2-1-3-16-9)10(6-15)4-7(17)5-10/h1-3H,4-5H2
- InChIKey: XIXHIEOKFPCHNS-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=CC=CN=1)C1(C#N)CC(C1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 240.05104734g/mol
- どういたいしつりょう: 240.05104734g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 374
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 53.8Ų
3-oxo-1-2-(trifluoromethyl)pyridin-3-ylcyclobutane-1-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1960899-1.0g |
3-oxo-1-[2-(trifluoromethyl)pyridin-3-yl]cyclobutane-1-carbonitrile |
2229523-48-0 | 1g |
$1256.0 | 2023-06-03 | ||
Enamine | EN300-1960899-0.5g |
3-oxo-1-[2-(trifluoromethyl)pyridin-3-yl]cyclobutane-1-carbonitrile |
2229523-48-0 | 0.5g |
$1207.0 | 2023-09-17 | ||
Enamine | EN300-1960899-2.5g |
3-oxo-1-[2-(trifluoromethyl)pyridin-3-yl]cyclobutane-1-carbonitrile |
2229523-48-0 | 2.5g |
$2464.0 | 2023-09-17 | ||
Enamine | EN300-1960899-10g |
3-oxo-1-[2-(trifluoromethyl)pyridin-3-yl]cyclobutane-1-carbonitrile |
2229523-48-0 | 10g |
$5405.0 | 2023-09-17 | ||
Enamine | EN300-1960899-0.05g |
3-oxo-1-[2-(trifluoromethyl)pyridin-3-yl]cyclobutane-1-carbonitrile |
2229523-48-0 | 0.05g |
$1056.0 | 2023-09-17 | ||
Enamine | EN300-1960899-0.1g |
3-oxo-1-[2-(trifluoromethyl)pyridin-3-yl]cyclobutane-1-carbonitrile |
2229523-48-0 | 0.1g |
$1106.0 | 2023-09-17 | ||
Enamine | EN300-1960899-5.0g |
3-oxo-1-[2-(trifluoromethyl)pyridin-3-yl]cyclobutane-1-carbonitrile |
2229523-48-0 | 5g |
$3645.0 | 2023-06-03 | ||
Enamine | EN300-1960899-0.25g |
3-oxo-1-[2-(trifluoromethyl)pyridin-3-yl]cyclobutane-1-carbonitrile |
2229523-48-0 | 0.25g |
$1156.0 | 2023-09-17 | ||
Enamine | EN300-1960899-10.0g |
3-oxo-1-[2-(trifluoromethyl)pyridin-3-yl]cyclobutane-1-carbonitrile |
2229523-48-0 | 10g |
$5405.0 | 2023-06-03 | ||
Enamine | EN300-1960899-1g |
3-oxo-1-[2-(trifluoromethyl)pyridin-3-yl]cyclobutane-1-carbonitrile |
2229523-48-0 | 1g |
$1256.0 | 2023-09-17 |
3-oxo-1-2-(trifluoromethyl)pyridin-3-ylcyclobutane-1-carbonitrile 関連文献
-
2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
8. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
3-oxo-1-2-(trifluoromethyl)pyridin-3-ylcyclobutane-1-carbonitrileに関する追加情報
Research Brief on 3-oxo-1-2-(trifluoromethyl)pyridin-3-ylcyclobutane-1-carbonitrile (CAS: 2229523-48-0)
Recent studies on 3-oxo-1-2-(trifluoromethyl)pyridin-3-ylcyclobutane-1-carbonitrile (CAS: 2229523-48-0) have highlighted its potential as a key intermediate in the synthesis of novel bioactive compounds. This molecule, characterized by its cyclobutane core and trifluoromethylpyridine moiety, has garnered attention for its unique chemical properties and pharmacological relevance. Researchers are particularly interested in its role as a building block for drug candidates targeting inflammatory and oncological pathways.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic utility of 2229523-48-0 in developing kinase inhibitors. The research team employed a multi-step synthesis approach, leveraging the compound's reactivity to introduce diverse functional groups. Their findings demonstrated that derivatives of 3-oxo-1-2-(trifluoromethyl)pyridin-3-ylcyclobutane-1-carbonitrile exhibited promising inhibitory activity against JAK3 and EGFR kinases, with IC50 values in the low micromolar range. This suggests potential applications in autoimmune disorders and cancer therapy.
Further investigations have focused on the compound's metabolic stability and pharmacokinetic properties. A recent preclinical study reported in Bioorganic & Medicinal Chemistry Letters evaluated the in vitro ADME profile of 2229523-48-0 derivatives. The results indicated favorable metabolic stability in human liver microsomes, with half-lives exceeding 60 minutes for several analogs. These findings support the continued development of this chemical scaffold for pharmaceutical applications.
The structural features of 3-oxo-1-2-(trifluoromethyl)pyridin-3-ylcyclobutane-1-carbonitrile, particularly the electron-withdrawing trifluoromethyl group and the strained cyclobutane ring, contribute to its unique reactivity pattern. Computational chemistry studies have revealed that these characteristics enable selective transformations, making the compound valuable for fragment-based drug discovery. Researchers have successfully employed it in diversity-oriented synthesis to generate libraries of structurally complex molecules for high-throughput screening.
Ongoing research efforts are exploring the compound's potential in addressing drug resistance challenges. Preliminary data presented at the 2024 American Chemical Society National Meeting demonstrated that 2229523-48-0-derived compounds could overcome resistance mechanisms in certain cancer cell lines. The study attributed this activity to the molecule's ability to engage with alternative binding sites on target proteins, offering new avenues for drug development in resistant diseases.
As the pharmaceutical industry continues to seek novel chemical entities with improved properties, 3-oxo-1-2-(trifluoromethyl)pyridin-3-ylcyclobutane-1-carbonitrile represents a promising scaffold for medicinal chemistry optimization. Future research directions may include further exploration of its structure-activity relationships, development of more efficient synthetic routes, and evaluation of its therapeutic potential in animal models of disease.
2229523-48-0 (3-oxo-1-2-(trifluoromethyl)pyridin-3-ylcyclobutane-1-carbonitrile) 関連製品
- 844439-07-2(3-(1H-1,2,4-triazol-3-yl)propanoic acid)
- 1097256-63-7(6-amino-5-bromo-4-pyrimidinecarboxylic Acid)
- 49803-18-1(2-(4-Bromophenoxy)-2-methylpropanoyl chloride)
- 2093882-25-6(N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydrop yridin-1-yl]acetamide)
- 1805234-20-1(6-Amino-4-(bromomethyl)-2-(difluoromethyl)pyridine-3-acetonitrile)
- 1135241-36-9(4-5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-ylbenzoic Acid)
- 116886-12-5(1-(Phenoxymethyl)cyclopentan-1-ol)
- 350997-61-4((1H-Pyrrol-2-yl)acetic acid hydrazide)
- 2172025-60-2(2-(1-amino-2,2-dimethylpropyl)-4-(2-methoxyethyl)phenol)
- 182683-50-7(Epsilon-V1-2)



